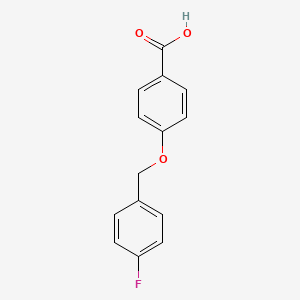

4-(4-Fluoro-benzyloxy)-benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(4-fluorophenyl)methoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXGPRFAVTVMKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Fluorinated Aromatic Carboxylic Acid Derivatives

Fluorinated aromatic carboxylic acids represent a cornerstone in the development of advanced chemical entities. The introduction of fluorine atoms into an aromatic carboxylic acid framework can dramatically alter the molecule's physicochemical properties. hokudai.ac.jp This class of compounds is synthesized through various methods, including the regioselective carboxylation of polyfluorinated aromatic compounds using carbon dioxide via organic electrolysis, a technique that has enabled the creation of novel building blocks for various scientific applications. hokudai.ac.jp Another approach involves the direct fluorination of aliphatic carboxylic acids using specialized catalysts and reagents, a method that has streamlined the synthesis of these valuable molecules. analytik.news

The significance of this class of compounds is underscored by their utility as precursors and key intermediates in the synthesis of a wide array of more complex molecules. For instance, derivatives of 4-fluorobenzoic acid have been used to create a series of hydrazide hydrazones that exhibit promising antimicrobial properties. globalscientificjournal.com Similarly, other fluorinated benzoic acid derivatives have been investigated for their potential as antiproliferative agents. mdpi.com The parent compound, 4-fluorobenzoic acid, is a well-characterized synthetic intermediate with established preparation methods, such as the Schiemann reaction. wikipedia.org

Significance of Fluoro and Benzyloxy Moieties in Medicinal Chemistry and Materials Science

The constituent parts of 4-(4-fluoro-benzyloxy)-benzoic acid, the fluoro and benzyloxy moieties, each bring a wealth of desirable properties to the molecule, making them highly valuable in the fields of medicinal chemistry and materials science.

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological profile. tandfonline.com The high electronegativity and small van der Waals radius of fluorine can lead to improved metabolic stability, increased binding affinity to target proteins, and altered acidity or basicity of nearby functional groups, which can in turn enhance bioavailability. tandfonline.com The stability of the carbon-fluorine bond often protects the molecule from metabolic degradation, prolonging its therapeutic effect. tandfonline.com

The benzyloxy group is recognized as a significant pharmacophore, particularly in the design of agents targeting the central nervous system. nih.gov It has been a key component in the development of monoamine oxidase (MAO) inhibitors, which are used in the treatment of neurological disorders. nih.govnih.gov The benzyloxy moiety can engage in crucial interactions with biological targets, such as π-π stacking, which can contribute to the potent and selective inhibition of enzymes. nih.govnih.gov In materials science, the benzyloxy group can influence the liquid crystalline properties of molecules, contributing to the formation of ordered structures that are essential for various technological applications. nih.govtubitak.gov.tr Benzoic acid derivatives, in general, are known to form liquid crystals through hydrogen bonding, a property that is crucial for their use in display technologies. nih.gov

Overview of Academic Research Trajectories for the Chemical Compound and Its Analogues

Established Synthetic Pathways for the this compound Core Structure

The construction of the this compound scaffold primarily involves the formation of an ether linkage and the establishment of the carboxylic acid functionality.

Etherification Reactions for Benzyloxy Moiety Installation

A common and effective method for installing the 4-fluorobenzyloxy group is through a Williamson ether synthesis. This reaction typically involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing this compound, this is often achieved by reacting a salt of 4-hydroxybenzoic acid with 4-fluorobenzyl halide (e.g., bromide or chloride).

The general reaction is as follows:

Reactants: A salt of 4-hydroxybenzoic acid (e.g., sodium 4-hydroxybenzoate) and 4-fluorobenzyl halide.

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetone (B3395972) is commonly used to facilitate the reaction.

Base: A base like potassium carbonate or sodium hydride is often employed to deprotonate the hydroxyl group of 4-hydroxybenzoic acid, forming the more nucleophilic phenoxide.

For instance, the benzylation of 4-hydroxybenzoic acid with benzyl (B1604629) bromide is a known method for preparing benzyloxybenzoic acids. sigmaaldrich.com A similar strategy can be applied using 4-fluorobenzyl bromide to yield the desired product.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 4-Hydroxybenzoic acid | 4-Fluorobenzyl bromide | K2CO3 | DMF | 4-(4-Fluorobenzyloxy)benzoic acid |

| Methyl 4-hydroxybenzoate | 4-Fluorobenzyl chloride | NaH | THF | Methyl 4-(4-fluorobenzyloxy)benzoate |

This table presents typical reagents for the Williamson ether synthesis to form the benzyloxy moiety.

Carboxylic Acid Functional Group Construction and Modification

The carboxylic acid group is a key feature of the target molecule. Its synthesis can be approached in several ways. One common method involves the oxidation of a precursor molecule. For example, if the synthesis starts with a molecule containing a methyl or aldehyde group at the 4-position of the benzoic acid ring, this group can be oxidized to a carboxylic acid.

Alternatively, the synthesis can begin with a pre-existing benzoic acid derivative, such as ethyl p-aminobenzoate. orgsyn.org This can undergo a series of reactions, including diazotization followed by a Sandmeyer-type reaction, to introduce the desired functionalities. orgsyn.org

Hydrolysis of an ester precursor is another widely used method. The synthesis can be designed to produce an ester of this compound, which is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid. For example, ethyl 4-fluorobenzoate (B1226621) can be synthesized and subsequently used in further reactions. nih.gov The hydrolysis of ethyl 4-(2-ethoxycarbonyl-4-fluorobenzyloxy)phenylacetate with potassium hydroxide (B78521) is a documented procedure. prepchem.com

Regioselective Synthesis Strategies

Regioselectivity is crucial when dealing with substituted aromatic rings to ensure the correct placement of functional groups. In the synthesis of this compound, the starting materials are chosen to control the substitution pattern. For example, starting with 4-hydroxybenzoic acid ensures that the benzyloxy group is introduced at the desired para-position relative to the carboxylic acid.

In cases where the aromatic ring is synthesized from scratch or heavily modified, reactions like the Friedel-Crafts acylation can be employed. However, these reactions can sometimes lead to a mixture of ortho and para isomers. google.com Therefore, careful selection of catalysts and reaction conditions is necessary to favor the desired para-product. google.com For instance, the Ullmann reaction can be used to synthesize anthranilic acid derivatives with specific substitution patterns. nih.gov

Derivatization Approaches for Analogue and Prodrug Synthesis

The carboxylic acid and other parts of the this compound molecule provide handles for further chemical modifications to produce analogues and prodrugs with potentially improved properties.

Amidation and Esterification Reactions

The carboxylic acid group is readily converted into amides and esters. These reactions are fundamental in medicinal chemistry for creating prodrugs that can enhance absorption, distribution, metabolism, and excretion (ADME) properties.

Amidation: this compound can be reacted with various amines in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form the corresponding amides. This approach allows for the introduction of a wide range of substituents. The synthesis of benzoic acid derivatives as VLA-4 antagonists often involves such amidation steps. nih.gov

Esterification: Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to an acid chloride followed by reaction with an alcohol. For instance, the esterification of a similar benzoic acid derivative was achieved using DCC and 4-(dimethylamino)pyridine (DMAP) as a catalyst. nih.gov

| Reaction Type | Reagents | Product Type |

| Amidation | Amine, DCC/EDC | Amide |

| Esterification | Alcohol, Acid catalyst or DCC/DMAP | Ester |

This table summarizes common derivatization reactions of the carboxylic acid group.

Hydrazide and Schiff Base Formation

Further derivatization can lead to the formation of hydrazides and Schiff bases, which are known to exhibit a wide range of biological activities. ontosight.ai

Hydrazide Formation: The carboxylic acid can be converted to its corresponding ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form the hydrazide, 2-(4-Fluoro-benzyloxy)-benzoic acid hydrazide. scbt.com These hydrazides are versatile intermediates for synthesizing other heterocyclic compounds. globalscientificjournal.com

Schiff Base Formation: The resulting hydrazide can be condensed with various aldehydes or ketones to form Schiff bases (imines). chemmethod.com This reaction involves the nucleophilic attack of the hydrazide's terminal nitrogen on the carbonyl carbon of the aldehyde or ketone, followed by dehydration. rjptonline.org The synthesis of Schiff bases from 4-fluorobenzoic acid hydrazide has been reported. researchgate.net

These derivatization strategies allow for the systematic exploration of the structure-activity relationship of this compound, leading to the discovery of new therapeutic agents.

Cyclization Reactions Leading to Heterocyclic Derivatives

The synthesis of heterocyclic compounds such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles from this compound is a key area of investigation. These heterocyclic motifs are of significant interest in medicinal chemistry and materials science.

1,3,4-Oxadiazole Derivatives: A common route to 2,5-disubstituted-1,3,4-oxadiazoles involves the conversion of the parent carboxylic acid into its corresponding hydrazide. For instance, this compound can be esterified and then treated with hydrazine hydrate to form 4-(4-fluoro-benzyloxy)-benzohydrazide. This hydrazide can then be cyclized with various reagents. One established method involves reacting the hydrazide with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) at elevated temperatures. nih.gov Another approach is the oxidative cyclization of acylhydrazones, which are formed by the condensation of the hydrazide with aldehydes, using reagents such as iodine in the presence of potassium carbonate. jchemrev.com

A general procedure for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is outlined below:

Hydrazide Formation: this compound is refluxed with ethanol (B145695) and a catalytic amount of sulfuric acid to yield the corresponding ethyl ester. This ester is then reacted with hydrazine hydrate to produce 4-(4-fluoro-benzyloxy)-benzohydrazide. globalscientificjournal.com

Cyclization: The resulting hydrazide is then reacted with a suitable carboxylic acid and a cyclodehydrating agent like phosphorus oxychloride to yield the desired 2,5-disubstituted-1,3,4-oxadiazole. nih.gov

1,3,4-Thiadiazole Derivatives: The synthesis of 1,3,4-thiadiazoles from this compound can be achieved through the cyclization of thiosemicarbazide (B42300) derivatives. The carboxylic acid is typically reacted with thiosemicarbazide in the presence of a strong acid, such as concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent. rasayanjournal.co.in Alternatively, the acid can be converted to its acid chloride, which then reacts with thiosemicarbazide, followed by cyclization.

1,2,4-Triazole Derivatives: For the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols, a key intermediate is the corresponding 1,4-substituted thiosemicarbazide. This is prepared by reacting the acid hydrazide of this compound with an appropriate isothiocyanate. The resulting thiosemicarbazide can then be cyclized in an alkaline medium, such as an aqueous sodium hydroxide solution, under reflux conditions to yield the triazole-thiol derivative. scirp.org Another route involves the direct fusion of the carboxylic acid with thiocarbohydrazide (B147625) at high temperatures to produce 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. researchgate.net

Advanced Fluorination Techniques for Structural Analogues

The introduction of additional fluorine atoms into the structure of this compound or its derivatives can significantly modulate their physicochemical and biological properties. Advanced fluorination techniques, particularly late-stage fluorination, are of great interest as they allow for the direct modification of complex molecules.

While specific examples for the advanced fluorination of this compound are not extensively documented in readily available literature, methods applied to structurally similar aromatic ethers can be considered. Catalytic methods for halogen-exchange fluorination, for instance, have been developed for the synthesis of fluorinated benzaldehydes from their chloro-analogues using spray-dried potassium fluoride (B91410) and a phase-transfer catalyst like tetraphenylphosphonium (B101447) bromide. researchgate.net Such approaches could potentially be adapted for the fluorination of chlorinated analogues of this compound.

Furthermore, modern palladium-catalyzed fluorination reactions of arylboronic acids and their derivatives offer a pathway to introduce fluorine under relatively mild conditions. researchgate.net Although this would require the synthesis of a corresponding boronic acid precursor of this compound, it represents a viable strategy for creating novel fluorinated analogues.

Optimization of Reaction Conditions and Isolation Procedures

The efficiency of the synthetic transformations described above is highly dependent on the optimization of reaction parameters and the implementation of effective isolation and purification protocols.

Optimization of Reaction Conditions: For the synthesis of heterocyclic derivatives, key parameters that are often optimized include the choice of solvent, base, catalyst, and reaction temperature.

For example, in the coupling reactions to form amides, which can be precursors to cyclization, solvents like dichloromethane (B109758) (DCM) have been found to be more effective than tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). The choice of base is also critical, with organic bases like N,N-diisopropylethylamine (DIPEA) often providing better results than inorganic bases. nih.gov The molar ratio of reactants is another important factor to control for maximizing yield and minimizing side products. nih.gov

In cross-coupling reactions, such as those that could be employed for fluorination, the selection of the catalyst and ligands is paramount. For instance, the carboxylate group itself has been utilized as a directing group in palladium-catalyzed C-H activation/arylation reactions to achieve selective ortho-substitution on benzoic acid derivatives. The success of such reactions is highly sensitive to the solvent and the nature and stoichiometry of the base used. nih.gov

Isolation and Purification Procedures: The isolation of the final products from the reaction mixture typically involves a series of work-up and purification steps. Common procedures include:

Quenching and Extraction: After completion of the reaction, the mixture is often quenched with water or an aqueous solution to stop the reaction and dissolve inorganic byproducts. The product is then extracted into an appropriate organic solvent. nih.gov

Washing: The organic extract is washed with solutions of acid, base, or brine to remove unreacted starting materials and other impurities. For example, a wash with a sodium bicarbonate solution is often used to remove acidic impurities. nih.gov

Drying and Evaporation: The organic layer is dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. nih.gov

Purification: The crude product is then purified, most commonly by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent or solvent mixture. nih.govnih.gov The choice of eluent for column chromatography is crucial for achieving good separation and is determined based on the polarity of the target compound. Recrystallization is a powerful technique for obtaining highly pure crystalline solids.

The purity of the synthesized compounds is typically confirmed by analytical techniques such as thin-layer chromatography (TLC), melting point determination, and spectroscopic methods including NMR (¹H and ¹³C), IR, and mass spectrometry.

Advanced Spectroscopic Characterization Techniques

A detailed analysis of the compound's proton and carbon environments, functional groups, and molecular weight through spectroscopic methods is fundamental to its characterization. However, no specific experimental data for this compound has been found.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

No published ¹H or ¹³C NMR spectra for this compound are available. This information would be essential for determining the precise arrangement of hydrogen and carbon atoms within the molecule, confirming the connectivity of the 4-fluorobenzyl group to the benzoic acid via the ether linkage.

Infrared (IR) Spectroscopy for Functional Group Identification

Similarly, a detailed experimental Infrared (IR) spectrum for this compound has not been located in the public literature. An IR spectrum would be used to identify the characteristic vibrational frequencies of its functional groups, such as the carboxylic acid O-H and C=O stretches, the C-O-C stretch of the ether, and the C-F stretch of the fluorinated ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

There is no publicly available mass spectrometry data for this compound. This analysis would confirm the compound's molecular weight and provide insight into its fragmentation patterns, further corroborating its structure.

Crystallographic Analysis and Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the solid state are determined through crystallographic analysis.

Single-Crystal X-ray Diffraction for Atomic Arrangement

A search of crystallographic databases yielded no results for single-crystal X-ray diffraction studies of this compound. Such a study would provide definitive proof of its atomic arrangement and detailed geometric parameters like bond lengths and angles.

Intermolecular Interactions: Hydrogen Bonding Networks

Without crystallographic data, a definitive analysis of the intermolecular interactions, particularly the hydrogen bonding networks formed by the carboxylic acid moieties, cannot be conducted. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for this functional group, but experimental confirmation is lacking.

π-π Stacking and Other Non-Covalent Interactions

Detailed information regarding the presence and nature of π-π stacking interactions within the crystal lattice of this compound is not available in published literature. This includes metrics such as the centroid-to-centroid distance between aromatic rings and the specific geometry of any such interactions.

Similarly, a comprehensive analysis of other non-covalent interactions, such as hydrogen bonding involving the carboxylic acid moiety or potential C-H···π interactions, could not be conducted due to a lack of available structural data.

Conformational Analysis and Dihedral Angle Determination

A conformational analysis of this compound, which would describe the spatial arrangement of its constituent parts, is contingent on experimental or computational data. Specific values for the dihedral angles, which define the rotational conformation around the molecule's flexible bonds—such as the C-O-C-C and O-C-C-C linkages—are not documented in the accessible scientific literature.

Without this data, a discussion of the molecule's preferred conformation and the planarity or torsion between the fluorobenzyl and benzoic acid moieties cannot be accurately presented.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the ground-state molecular geometry, vibrational frequencies, and a host of electronic properties. researchgate.net For 4-(4-Fluoro-benzyloxy)-benzoic acid, a DFT analysis, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide a detailed understanding of its fundamental characteristics. mdpi.com

The initial step involves geometry optimization to find the most stable three-dimensional arrangement of atoms, which corresponds to the minimum energy conformation. From this optimized structure, key geometric parameters can be measured. Studies on similar molecules, like 3-(Benzyloxy)benzoic acid, have utilized DFT to analyze these parameters. researchgate.net

Furthermore, DFT calculations yield crucial electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, stability, and polarizability. A smaller gap generally suggests higher reactivity. A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron density distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is vital for predicting sites of intermolecular interactions.

Table 1: Illustrative DFT-Calculated Properties for this compound This table presents hypothetical but realistic data that would be expected from a DFT analysis.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Geometric Parameters | ||

| C-F Bond Length | ~1.35 Å | Strength and nature of the fluorine bond. |

| O-H (acid) Bond Length | ~0.97 Å | Relates to the acidity of the carboxylic group. |

| Dihedral Angle (Ring-O-CH2-Ring) | Varies | Describes the twist and overall 3D shape. |

| Electronic Properties | ||

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and kinetic stability. |

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. unimi.it MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and interactions with the environment (e.g., a solvent like water). nih.govresearchgate.net

For this compound, an MD simulation would reveal its conformational landscape. The molecule possesses significant flexibility, particularly around the ether linkage (-O-CH2-) and the carboxylic acid group. The simulation would track the rotation of these bonds, identifying the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor's binding site. Key analyses from an MD trajectory include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to pinpoint the most flexible regions of the molecule.

Table 2: Illustrative Molecular Dynamics Simulation Parameters and Key Findings This table outlines typical parameters for an MD simulation and the expected insights.

| Parameter / Analysis | Typical Value / Description | Purpose |

|---|---|---|

| Simulation Setup | ||

| Force Field | CHARMM, AMBER, or GROMOS | A set of parameters to define the potential energy of the system. |

| Solvent Model | TIP3P or SPC/E Water | Explicitly simulates the aqueous environment. |

| Simulation Time | 100-500 nanoseconds | Duration required to observe significant conformational sampling. |

| Trajectory Analysis | ||

| RMSD of Backbone | < 3 Å (after equilibration) | To confirm the simulation has reached a stable state. |

| RMSF per Residue | Higher values for ether linkage and carboxyl group | To identify flexible regions of the molecule. |

Molecular Docking Studies for Ligand-Target Recognition and Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and hypothesizing their mechanism of action. nih.govnih.gov

In a hypothetical scenario where this compound is investigated as a potential inhibitor of an enzyme, molecular docking would be employed to predict its binding mode within the enzyme's active site. The docking algorithm samples a large number of possible conformations and orientations of the ligand, scoring them based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces). The resulting docking score provides an estimate of the binding affinity. The analysis reveals key amino acid residues that interact with the ligand, offering a structural basis for its potential biological activity. For instance, the carboxylic acid group is a strong candidate for forming hydrogen bonds with polar residues, while the aromatic rings could engage in pi-pi stacking or hydrophobic interactions.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target This table shows the kind of data a molecular docking study would generate.

| Parameter | Predicted Outcome | Interpretation |

|---|---|---|

| Binding Affinity (Score) | -8.5 kcal/mol | A strong negative value suggests favorable binding. |

| Key Interacting Residues | ||

| Hydrogen Bonds | Arg120, Ser245 | The carboxylate group of the ligand forms H-bonds with these polar residues. |

| Hydrophobic Interactions | Leu80, Val110, Phe250 | The benzyl (B1604629) and fluorophenyl rings are buried in a hydrophobic pocket. |

| Pi-Pi Stacking | Trp75 | The fluorophenyl ring stacks with the aromatic ring of a tryptophan residue. |

| Ligand Conformation | Extended | The molecule adopts an extended conformation to span the binding site. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling attempts to find a statistical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov By building a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. iomcworld.comnih.govresearchgate.net

To build a QSAR model for a series of benzyloxy-benzoic acid analogs, researchers would first synthesize and test a set of these compounds for a specific biological activity (e.g., enzyme inhibition). Then, various molecular descriptors (physicochemical properties like logP, molecular weight, and electronic properties from DFT) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that links these descriptors to the observed activity. The presence of the fluorine atom in this compound would significantly influence descriptors like lipophilicity and electrostatic potential, making it an important data point in such a model.

Table 4: Illustrative QSAR Model for a Series of Benzyloxy-Benzoic Acid Analogs This table presents a hypothetical QSAR equation and its statistical validation metrics.

In Silico Prediction of Molecular Behavior and Interaction Profiles

In silico prediction encompasses a broad range of computational tools used to forecast a molecule's pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) and potential toxicity (T). sciensage.infostmjournals.com These predictions are vital in the early stages of drug development to filter out compounds that are likely to fail later due to poor ADMET profiles. nih.govnih.gov

For this compound, various online tools and software packages can predict properties like human intestinal absorption, blood-brain barrier penetration, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential for cardiotoxicity or mutagenicity. These predictions are based on models derived from large datasets of experimental results for other chemicals.

Table 5: Illustrative In Silico ADMET Profile for this compound This table provides examples of ADMET properties that would be predicted computationally.

| ADMET Property | Predicted Outcome | Implication for Drug Development |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed when taken orally. |

| P-gp Substrate | No | Not likely to be actively removed from cells by P-glycoprotein efflux pump. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cross into the brain, potentially avoiding central nervous system side effects. |

| Plasma Protein Binding | >90% | High binding to plasma proteins, which can affect its free concentration and efficacy. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |

| CYP3A4 Inhibitor | No | Lower risk of interactions with drugs metabolized by the most common CYP enzyme. |

| Excretion | ||

| Predicted Total Clearance | 0.5 L/hr/kg | Moderate rate of removal from the body. |

| Toxicity | ||

| hERG Inhibition | Low Risk | Unlikely to cause a specific type of cardiac arrhythmia. |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Structural Determinants for Biological Activity and Selectivity

The biological activity of 4-(4-fluoro-benzyloxy)-benzoic acid is intricately linked to its specific structural features. The molecule can be dissected into three key components: the benzoic acid moiety, the central ether linkage, and the 4-fluorobenzyl group. Each of these components plays a crucial role in the molecule's interaction with its biological targets.

The benzoic acid group, with its carboxylic acid function, is a critical determinant for activity. It can participate in hydrogen bonding and ionic interactions with amino acid residues in the active site of a target protein. The acidity of the carboxylic acid, influenced by the electronic effects of the rest of the molecule, can modulate binding affinity.

The central ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding pocket. The oxygen atom of the ether can also act as a hydrogen bond acceptor, further anchoring the ligand to its target.

The 4-fluorobenzyl moiety contributes significantly to the lipophilicity of the molecule, which can influence its ability to cross cell membranes and access its target. The fluorine substituent, in particular, has a profound impact on the molecule's properties.

Systematic modifications of these structural components have been employed to probe their individual contributions to biological activity and selectivity. For instance, altering the substitution pattern on the benzyl (B1604629) ring or replacing the benzoic acid with other acidic isosteres can lead to significant changes in potency and target specificity. These studies are essential for building a comprehensive SAR model.

Role of the 4-Fluoro- Substituent in Modulating Molecular Interactions and Bioactivity

The introduction of a fluorine atom at the para-position of the benzyl ring is a key design element in this compound. Fluorine, being the most electronegative element, imparts unique properties to the molecule that can significantly modulate its bioactivity. nih.gov

The strong electron-withdrawing nature of fluorine can influence the electronic distribution across the entire molecule. This can alter the pKa of the benzoic acid, affecting its ionization state at physiological pH and its ability to form ionic bonds. nih.gov Furthermore, the C-F bond is highly polarized, creating a localized dipole moment that can engage in favorable electrostatic interactions with the target protein.

Fluorine substitution can also enhance the metabolic stability of the molecule. nih.gov The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can prevent metabolic degradation at that position, prolonging the half-life of the compound in the body. nih.gov

Moreover, the presence of fluorine can increase the lipophilicity of the molecule, which can improve its absorption, distribution, and ability to penetrate biological membranes to reach its site of action. nih.govbloomtechz.com However, the effect of fluorination on lipophilicity is context-dependent and needs to be carefully balanced to avoid excessive lipophilicity, which can lead to poor solubility and non-specific binding.

Influence of the Benzyloxy Moiety on Ligand-Target Recognition and Conformational Adaptability

The benzyloxy moiety, which connects the benzoic acid core to the 4-fluorophenyl ring, plays a multifaceted role in ligand-target recognition and conformational adaptability. This linker region is not merely a passive spacer but actively contributes to the binding affinity and selectivity of the molecule.

The ether oxygen of the benzyloxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors on the protein target. This interaction can help to properly orient the molecule within the binding site.

The flexibility of the benzyloxy linker allows the two aromatic rings to adopt a wide range of relative orientations. This conformational adaptability is critical for achieving an optimal fit within the binding pocket of the target protein. The molecule can adjust its conformation to maximize favorable interactions and minimize steric clashes, a concept central to the "induced fit" model of ligand-receptor binding.

The length and composition of the linker are critical. Shortening or lengthening the benzyloxy bridge, or replacing the ether oxygen with other atoms or functional groups, can have a profound impact on biological activity. Such modifications can alter the distance and geometry between the key interacting pharmacophores—the benzoic acid and the 4-fluorophenyl group—thereby affecting how the molecule docks into its target.

Design Principles for Modulating Potency and Isoform Selectivity

The rational design of analogs of this compound with modulated potency and isoform selectivity is guided by the SAR principles elucidated from experimental studies. The goal is to optimize the interactions with the desired biological target while minimizing off-target effects.

To enhance potency, medicinal chemists often focus on maximizing the binding affinity. This can be achieved by introducing functional groups that can form additional favorable interactions with the target. For example, adding hydrogen bond donors or acceptors at strategic positions on the aromatic rings could lead to stronger binding. Fine-tuning the electronic properties of the molecule, for instance by introducing other substituents on the phenyl rings, can also optimize electrostatic and ionic interactions.

Achieving isoform selectivity is a more challenging task that requires a detailed understanding of the structural differences between the binding sites of related protein isoforms. Even subtle differences in the amino acid composition or the shape of the binding pocket can be exploited to design selective inhibitors. For instance, if one isoform has a larger hydrophobic pocket than another, introducing a bulky lipophilic group at a suitable position on the ligand could lead to preferential binding to that isoform.

Computational modeling and molecular docking studies are invaluable tools in this process. By visualizing how this compound and its analogs fit into the active site of different isoforms, researchers can identify key residues that are responsible for selectivity. This information can then be used to guide the design of new compounds with improved isoform specificity.

A common strategy is to explore the substitution pattern on both the benzoic acid and the benzyl rings. The position, size, and electronic nature of the substituents can be systematically varied to probe the steric and electronic requirements of the binding site.

Comparative Analysis with Related Benzoic Acid Chemotypes

To better understand the unique contribution of the 4-(4-fluoro-benzyloxy) scaffold, it is instructive to compare its SAR with that of other related benzoic acid chemotypes. Benzoic acid derivatives are a common motif in medicinal chemistry and have been explored as inhibitors of a wide range of biological targets. pharmacy180.comiomcworld.com

One common class of related compounds are the phenoxybenzoic acids, where the benzyl group is replaced by a phenyl group directly attached to the ether oxygen. nih.gov The absence of the methylene (B1212753) linker in phenoxybenzoic acids results in a more rigid structure, which can have significant consequences for binding affinity and selectivity. The reduced conformational flexibility may prevent the molecule from adopting the optimal geometry for binding to some targets.

Structure-activity relationship studies across these different chemotypes can reveal the importance of the linker's length, flexibility, and chemical nature. For instance, in some cases, the more rigid scaffold of a phenoxybenzoic acid might be advantageous if it pre-organizes the molecule in a bioactive conformation. In other cases, the conformational adaptability afforded by the benzyloxy linker may be essential for high-affinity binding.

By comparing the effects of similar substitutions on these different core scaffolds, a more nuanced understanding of the SAR can be developed. For example, the impact of a 4-fluoro substituent may be different in a benzyloxy-benzoic acid compared to a phenoxybenzoic acid due to the different electronic communication and spatial relationship between the fluorine atom and the benzoic acid moiety.

Q & A

Basic: What are the common synthetic routes for 4-(4-Fluoro-benzyloxy)-benzoic acid, and how are reaction conditions optimized?

Answer:

The synthesis typically involves nucleophilic substitution or Mitsunobu reactions. For example:

- Nucleophilic route : Reacting 4-hydroxybenzoic acid with 4-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) at 80–100°C for 12–24 hours. Yield optimization may require stoichiometric control of the benzyl halide .

- Mitsunobu reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-hydroxybenzoic acid with 4-fluorobenzyl alcohol under anhydrous THF at 0–25°C. This method avoids racemization and improves regioselectivity .

| Method | Reagents/Conditions | Yield Range |

|---|---|---|

| Nucleophilic Substitution | 4-Fluorobenzyl bromide, K₂CO₃, DMF, 80°C, 24h | 60–75% |

| Mitsunobu Reaction | DEAD, PPh₃, THF, 0°C → RT, 12h | 70–85% |

Purification often involves recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Reaction monitoring via TLC or HPLC ensures intermediate stability .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identifies substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm, benzyloxy CH₂ at δ 5.1 ppm). Fluorine coupling (¹⁹F-¹H) may split signals in the aromatic region .

- 2D NMR (COSY, HSQC) : Resolves overlapping peaks and confirms connectivity .

- LC-MS : Quantifies purity and detects molecular ions ([M-H]⁻ at m/z 263 for C₁₄H₁₀FO₃⁻) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks. SHELXL refinement is recommended for high-resolution data .

Advanced: How can researchers design experiments to investigate the biological activity of this compound in enzyme inhibition assays?

Answer:

- Enzyme Selection : Target enzymes (e.g., cyclooxygenase-2, carbonic anhydrase) based on structural analogs (e.g., 4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid shows CA inhibition ).

- Assay Design :

- Kinetic Studies : Measure IC₅₀ via fluorometric or calorimetric assays. Include controls (e.g., acetazolamide for CA) .

- Docking Simulations : Use software like AutoDock Vina to predict binding modes, leveraging the compound’s carboxylate group for active-site interactions .

- Data Validation : Triplicate runs with statistical analysis (ANOVA) to address variability.

Advanced: What strategies resolve discrepancies in crystallographic data for this compound?

Answer:

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model merohedral twinning if merging statistics (Rint) exceed 0.1 .

- High-Resolution Data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to improve anomalous dispersion for fluorine atoms.

- Hydrogen Bonding : Refine using restraints for O–H···O interactions (DFT-calculated geometries if neutron data unavailable) .

Basic: What safety considerations are essential when handling this compound?

Answer:

- PPE : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact. Similar benzoic acid derivatives may cause irritation .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., benzyl halides).

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated containers .

Advanced: How can computational methods predict the physicochemical properties of this compound?

Answer:

- DFT Calculations : Estimate pKa (≈3.1 for –COOH) and logP (≈2.8) using Gaussian09 with B3LYP/6-31G* basis set .

- Molecular Dynamics : Simulate solubility in DMSO/water mixtures (AMBER force field).

- Docking Studies : Predict binding affinity to targets (e.g., COX-2) via Glide or GOLD, using the fluorobenzyl group’s hydrophobicity .

Advanced: What challenges arise in optimizing the synthetic yield, and how are they mitigated?

Answer:

- Side Reactions : Competing esterification of –COOH can occur. Use protective groups (e.g., methyl ester) during benzylation, followed by hydrolysis .

- Purification : Low solubility in non-polar solvents necessitates gradient elution (CH₂Cl₂ → EtOAc) in chromatography.

- Catalyst Optimization : Palladium catalysts (e.g., Pd/C) in hydrogenation steps require strict anhydrous conditions to prevent dehalogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.